Cas no 2221-95-6 (Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-)

Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)- structure
2221-95-6 structure
Product Name:Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
CAS No:2221-95-6
MF:C19H34
MW:262.473266124725
CID:278178
PubChem ID:6451376
Update Time:2025-04-19

Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)- Chemical and Physical Properties

Names and Identifiers

    • Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
    • (2S,4aS,4bS,8S,8aS,10aS)-4b,8-dimethyl-2-propan-2-yl-2,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthrene
    • Fichtelite
    • 18-Nor-abietan,Fichtelit
    • 18-Norabietane
    • Fichtelite500µg
    • UNII-24ST878V9I
    • (1S,4aS,4bS,7S,8aS,10aS)-7-Isopropyl-1,4a-dimethyltetradecahydrophenanthrene
    • (1S,4AS,4BS,7S,8AS,10AS)-1,4A-DIMETHYL-7-(PROPAN-2-YL)-TETRADECAHYDROPHENANTHRENE
    • PHENANTHRENE, TETRADECAHYDRO-1,4A-DIMETHYL-7-(1-METHYLETHYL)-, (1S-(1.ALPHA.,4A.ALPHA.,4B.BETA.,7.BETA.,8A.ALPHA.,10A.BETA.))-
    • Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S-(1alpha,4aalpha,4bbeta,7beta,8aalpha,10abeta))-
    • Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1S-(1.alpha.,4a.alpha.,4b.beta.,7.beta.,8a.alpha.,10a.beta.)]-
    • Fichtelit
    • HTNCYKZTYXSRHL-DYKIIFRCSA-N
    • Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
    • DTXSID70176761
    • Q4553717
    • 2221-95-6
    • FICHTELITE [MI]
    • 24ST878V9I
    • Inchi: 1S/C19H34/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h13-18H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-/m0/s1
    • InChI Key: HTNCYKZTYXSRHL-DYKIIFRCSA-N
    • SMILES: [C@]12(C)CCC[C@H](C)[C@@H]1CC[C@H]1C[C@@H](C(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 262.26600
  • Monoisotopic Mass: 262.266051085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: d422 0.9380
  • Melting Point: 45-46°
  • Boiling Point: bp43 235-236°
  • Refractive Index: nD20 1.5052
  • PSA: 0.00000
  • LogP: 5.91120
  • Specific Rotation: D +19°

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